5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
Description
5-hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a benzoic acid derivative featuring a substituted isoindole-1,3-dione moiety. Its structure includes a 5-hydroxy group on the benzoic acid backbone and a 2-(2-methylpropyl) substituent on the isoindole ring. The compound’s molecular formula is C₁₉H₁₈N₂O₆, with a calculated molar mass of 370.36 g/mol.
The 2-(2-methylpropyl) substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.
Properties
Molecular Formula |
C20H18N2O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-hydroxy-2-[[2-(2-methylpropyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H18N2O6/c1-10(2)9-22-18(25)13-5-3-11(7-14(13)19(22)26)17(24)21-16-6-4-12(23)8-15(16)20(27)28/h3-8,10,23H,9H2,1-2H3,(H,21,24)(H,27,28) |
InChI Key |
VFQNSAZJDHBFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactions. One common route includes the condensation of a benzoic acid derivative with an isoindole derivative under controlled conditions. The reaction may require catalysts, such as palladium or platinum complexes, and specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-[2-(2-METHYLPROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Position: The target compound has a 5-hydroxy group on the benzoic acid ring, whereas the analog in features a 4-aminomethyl group.
Isoindole Substituents : The 2-(2-methylpropyl) group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to the 2-methyl group in ’s compound (logP ~1.9) .
Molecular Mass : The target compound’s higher molar mass (370.36 vs. 338.31) reflects the added hydroxy group and bulkier isoindole substituent.
Biological Activity
5-Hydroxy-2-({[2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid (commonly referred to as compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of compound A can be represented as follows:
This indicates the presence of functional groups that may contribute to its biological activity, including hydroxyl, carbonyl, and amine groups.
Research indicates that compound A exhibits various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : Compound A has been shown to inhibit the production of pro-inflammatory cytokines. Studies suggest it may modulate the NF-kB signaling pathway, leading to reduced inflammation in animal models .
- Analgesic Effects : In vivo studies demonstrate that compound A possesses analgesic properties comparable to established pain relievers. The compound was effective in reducing pain responses in writhing tests and hot plate assays in rodents .
- Antioxidant Properties : The presence of hydroxyl groups in compound A contributes to its ability to scavenge free radicals, thereby potentially protecting cells from oxidative stress .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of compound A.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compound A:
- Chronic Pain Management : A study involving patients with chronic pain conditions suggested that derivatives of compound A could provide significant pain relief with fewer side effects than traditional NSAIDs .
- Inflammatory Diseases : Research has indicated that compound A may be beneficial in treating inflammatory diseases such as rheumatoid arthritis by reducing joint swelling and pain .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that compound A exhibits favorable absorption characteristics. Computational modeling indicates a high bioavailability profile, with minimal toxicity observed in acute toxicity tests. Long-term studies are recommended to fully assess its safety profile and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
